1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
Description
This compound is a sulfonylated imidazole derivative characterized by a 5-bromo-2-ethoxybenzenesulfonyl group attached to a 4-methyl-2-phenyl-substituted imidazole core. The phenyl group on the imidazole ring enhances aromatic stacking interactions, which may be critical for binding to biological targets .
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-3-24-16-10-9-15(19)11-17(16)25(22,23)21-12-13(2)20-18(21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWKRANGFBION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Bromo-3-methoxy-benzenesulfonyl)-4-methyl-1H-imidazole
- Structural Differences : The methoxy group replaces the ethoxy group on the benzenesulfonyl ring, and the imidazole lacks the 2-phenyl substitution .
- Impact of Substituents: Methoxy vs. Phenyl Absence: The absence of the 2-phenyl group may diminish π-π stacking interactions, reducing affinity for hydrophobic binding pockets .
5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole
- Core Differences : This compound features a benzimidazole core fused to a benzene ring, with bromo and ethyl substituents .
- Functional Group Comparison: Sulfonyl vs. Ethyl: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the lipophilic ethyl group. Benzimidazole vs.
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
- Heterocyclic Variations : Thiophene rings replace the benzenesulfonyl group, introducing sulfur-based electronics and altered π-stacking behavior .
- Biological Implications : Thiophene-containing analogs are associated with antifungal and anticancer activities, whereas sulfonylated imidazoles (like the target compound) are often explored as enzyme inhibitors (e.g., carbonic anhydrase) .
5-Bromo-1-methyl-1H-benzo[d]imidazole
- Simplified Structure : Lacks the sulfonyl and phenyl groups, resulting in reduced molecular complexity and lower molecular weight .
Crystallographic and Computational Insights
- Software Tools : Programs like SHELX and Mercury enable structural determination and comparison of packing patterns. For example, the target’s sulfonyl group may form hydrogen bonds with adjacent molecules, influencing crystal packing differently than thiophene-based analogs .
- Electron Density Maps : The ethoxy group’s conformational flexibility could lead to disorder in crystallographic models, a challenge less common in rigid thiophene derivatives .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- Target Compound : The sulfonyl group enhances hydrophilicity (logP ~2.5 estimated), whereas ethyl or thiophene substituents in analogs increase logP (e.g., ~3.5 for 5-bromo-2-(4-bromophenyl)-1-ethyl-benzimidazole) .
- Bioavailability: Higher solubility may improve oral absorption compared to non-sulfonylated analogs.
Metabolic Stability
Data Tables
Table 1. Structural and Property Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
